molecular formula C₂₆H₃₃NO₈ B1139878 Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester CAS No. 107671-54-5

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester

Cat. No. B1139878
CAS RN: 107671-54-5
M. Wt: 487.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is synthesized through a complex procedure involving the esterification and protection of functional groups, followed by their selective deprotection and coupling reactions. Syntheses of related compounds involve the use of diazomethane, dicyclohexylcarbodiimide, and other reagents to achieve the desired structural modifications and protect functional groups, indicative of the synthetic strategies that might be employed for Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester (Lefrancier et al., 2009), (Gross & Rimpler, 1986).

Molecular Structure Analysis The molecular structure of this compound, similar to those of its analogs, is characterized by its stereochemistry and protective group strategies essential for its synthesis and subsequent biological activity. Studies focusing on the stereochemical outcomes and protective group strategies offer insights into the complex molecular architecture of these compounds (Bélot & Jacquinet, 2000), (Carroll, 1963).

Chemical Reactions and Properties Chemical reactions involving Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester and its derivatives are crucial for understanding its reactivity and potential applications. The synthesis pathways often involve nucleophilic substitutions, esterifications, and amide bond formations, indicative of the compound's reactivity (Keglević et al., 1989).

Physical Properties Analysis While specific studies on the physical properties of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester were not identified, related compounds' physical properties, such as solubility, melting points, and crystallinity, are critical for their purification, identification, and application (Yoshimura, Sato, & Ando, 1969).

Chemical Properties Analysis The chemical properties of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester, such as its reactivity towards various chemical reagents, stability under different conditions, and its behavior in chemical transformations, are essential for its application in synthesis and drug development. The compound's synthesis and functional group manipulations suggest its chemical versatility and reactivity (Piper, Montgomery, Sirotnak, & Chello, 1982).

Scientific Research Applications

Synthesis and Characterization

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester and its related compounds have been extensively studied for their roles in the synthesis and characterization of complex molecules. For example, this compound serves as a key intermediate in the synthesis of precursors to amides and peptides of methotrexate, which are evaluated for their inhibitory effects on folate metabolism, contributing significantly to the understanding of methotrexate's binding to dihydrofolate reductase (Piper et al., 1982). Similarly, muramyl peptides derived from the compound have been prepared and evaluated, providing insights into the stereoselectivity of lactyl ether synthesis from racemic 2-chloropropionic acid (Gross & Rimpler, 1986).

Biological Activity

Research on benzyl derivatives of muramic acid includes studies on their immunoadjuvant activity. For instance, N-Acetyl-6-O-phosphono-muramoyl-l-alanyl-d-isoglutamine methyl ester and its lipophilic derivatives synthesized from benzyl 2-acetamido-2-deoxy-3-O-[d-1-(methoxycarbonyl)ethyl]-β-d-glucopyranoside showed promising immunoadjuvant activity in guinea-pigs, highlighting the potential use of these compounds in enhancing immune responses (Ishida et al., 1989).

Chemical Structure and Function Relationships

The structure-function relationships of muramyl peptides have been explored, with studies showing the correlation between chemical structures and their protective activities in systemic infections. This research has contributed to the understanding of how modifications, such as acylation of muramyl dipeptide, affect biological activity, providing valuable insights for the development of novel therapeutic agents (Matsumoto et al., 1981).

properties

IUPAC Name

methyl (2R)-2-[(2S,3S,4R,5S)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO8/c1-17(25(30)31-3)34-24-22(27-18(2)28)26(33-15-20-12-8-5-9-13-20)35-21(23(24)29)16-32-14-19-10-6-4-7-11-19/h4-13,17,21-24,26,29H,14-16H2,1-3H3,(H,27,28)/t17-,21?,22+,23-,24-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTACECEWGGFLK-ISOSPYKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC(C1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.